1-(3-Bromopropyl)-2-methylbenzene

Übersicht

Beschreibung

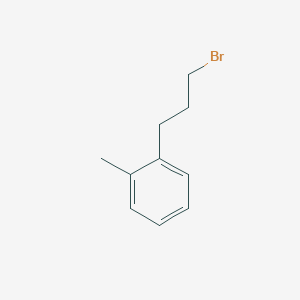

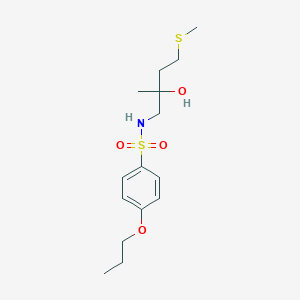

1-(3-Bromopropyl)-2-methylbenzene is an organic compound. It is a derivative of benzene, where one hydrogen atom is replaced by a 3-bromopropyl group and another hydrogen atom is replaced by a methyl group . It is used in organic synthesis .

Synthesis Analysis

The synthesis of 1-(3-Bromopropyl)-2-methylbenzene can involve various methods. One approach could be the catalytic protodeboronation of alkyl boronic esters . Another method could involve the use of organo-substituted silanes for covalent crosslinking .

Molecular Structure Analysis

The molecular formula of 1-(3-Bromopropyl)-2-methylbenzene is C9H11Br . It consists of a benzene ring with a 3-bromopropyl group and a methyl group attached to it .

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-methylbenzene can undergo various chemical reactions. For instance, it can participate in elimination reactions, where a new C–C π bond is formed, and two single bonds to carbon are broken . It can also react with other chemicals to form new compounds .

Physical And Chemical Properties Analysis

1-(3-Bromopropyl)-2-methylbenzene is a liquid at room temperature . It is insoluble in water . Its molecular weight is 199.088 Da .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

1-Bromo-3-phenylpropane plays a crucial role in the synthesis of MraY natural inhibitors . These inhibitors exhibit antibacterial properties by targeting bacterial cell wall biosynthesis. Specifically, MraY is an essential enzyme involved in peptidoglycan synthesis, and inhibiting it disrupts bacterial cell wall formation, rendering the bacteria vulnerable to immune responses and other treatments .

MAO-B Inhibitors

The compound is also utilized in the preparation of quinolinone derivatives that act as potent and selective monoamine oxidase B (MAO-B) inhibitors . MAO-B is an enzyme responsible for breaking down neurotransmitters like dopamine and phenylethylamine. Inhibiting MAO-B can have therapeutic implications, especially in neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Active Pharmaceutical Ingredient Intermediates

1-Bromo-3-phenylpropane contributes to the synthesis of active pharmaceutical ingredients (APIs). For instance:

- It is also involved in the synthesis of reproterol , a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

Phase Separation Reagent for RNA Isolation

Researchers employ 1-Bromo-3-phenylpropane as a phase separation reagent for the isolation of ribonucleic acid (RNA) . This compound facilitates the separation of RNA from other cellular components, ensuring high-quality RNA samples for downstream analyses such as gene expression studies and RNA sequencing .

Solubility in Water and Organic Solvents

1-Bromo-3-phenylpropane exhibits partial solubility in water and is soluble in chloroform and methanol . Researchers consider its solubility properties when designing experiments or formulating solutions .

Storage Considerations

Store 1-Bromo-3-phenylpropane in a cool, dry place, away from oxidizing agents, and ensure tightly closed containers to maintain its stability .

Wirkmechanismus

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds.

Mode of Action

In the context of the Suzuki–Miyaura coupling, 1-(3-Bromopropyl)-2-methylbenzene could potentially act as an electrophile. The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This is part of the broader mechanism of the Suzuki–Miyaura coupling, which involves the cross-coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile) in the presence of a palladium catalyst .

Result of Action

The result of the action of 1-(3-Bromopropyl)-2-methylbenzene is typically the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction.

Action Environment

The efficacy and stability of 1-(3-Bromopropyl)-2-methylbenzene can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling is typically performed under mild conditions and is tolerant of a wide range of functional groups . The reaction does require a palladium catalyst and a base, and the choice of these can have a significant impact on the reaction’s efficiency and selectivity .

Safety and Hazards

Zukünftige Richtungen

1-(3-Bromopropyl)-2-methylbenzene has potential applications in various fields. For instance, it can be used in the synthesis of other organic compounds . It can also be used in the preparation of resins and perfume intermediates . Furthermore, research is being conducted to explore its use in the development of new materials and technologies .

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWRGHGMXHIGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)

![1-(3-Chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397118.png)

![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)